Methyldienolone

Anabolic-Androgenic Steroid Pharmacology In Vivo Efficacy Myotrophic Activity

Schedule III classification restricts access to validated AAS reference standards for anti-doping labs requiring WADA-compliant confirmatory assays. Methyldienolone (≥98%, CAS 14531-89-6) is a certified reference material enabling LC-DMS-MS/MS detection at 0.05 ng/mL LOD. • 80× myotrophic potency vs. methyltestosterone with dual AR/ERα binding for signaling bias & receptor crosstalk studies. • Fully characterized Phase I/II metabolite profile including 17-epimerization, hydroxylation, and glucuronide conjugation for LC-HRMS identification. • Restricted supply to licensed forensic/toxicology labs and qualified academic institutions per DEA Schedule III.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 14531-89-6
Cat. No. B1508755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldienolone
CAS14531-89-6
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O
InChIInChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19+/m1/s1
InChIKeyRDJBOAMEIJEKEY-XWSJACJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyldienolone Chemical and Pharmacological Overview


Methyldienolone (CAS 14531-89-6), also known as 17α-methyl-19-nor-δ9-testosterone or RU-3467, is a synthetic, orally active anabolic-androgenic steroid (AAS) belonging to the 17α-alkylated 19-nortestosterone class [1]. It is structurally characterized as 17α-methylestra-4,9-dien-17β-ol-3-one, possessing a 4,9-diene skeleton that distinguishes it from both testosterone and other 19-nor derivatives [1]. As a regulated Schedule III substance in the United States and a WADA-prohibited compound, its procurement is strictly limited to research and forensic applications . The compound exhibits dual binding affinity for the androgen receptor (AR) and the estrogen receptor α (ERα), with additional interactions at the 5-HT2C serotonin receptor implicated in its side effect profile .

Certified reference material for anti-doping and forensic toxicology LC-MS/MS method validation WADA-prohibited
Tool compound for AR/ERα polypharmacology and receptor crosstalk research
Key reference point in 19-nor steroid structure-activity relationship (SAR) library studies
In vitro metabolism and cytochrome P450 inhibition research (human liver microsome compatible)

Why Methyldienolone Cannot Be Substituted


Within the 19-nortestosterone family, subtle structural variations produce extreme divergences in anabolic potency, androgenicity, and receptor cross-reactivity that preclude simple substitution. Methyldienolone's 4,9-diene configuration fundamentally alters its pharmacological profile relative to mono-ene (nandrolone), triene (methyltrienolone), or C11-modified (trenbolone) analogs [1]. Even among orally active 17α-alkylated 19-nor derivatives, replacement is not equivalent: dienolone (non-methylated) is substantially less anabolic, while methyltrienolone (with an additional C11 double bond) exhibits significantly elevated androgenicity and hepatotoxicity [2]. Furthermore, methyldienolone demonstrates distinct ERα binding not observed with many comparator AAS, introducing a unique polypharmacology that cannot be replicated by simple potency-matched dosing of alternative androgens . The quantitative differentiation data below establish the evidence base for compound-specific selection in research and analytical method development.

Dienolone Non-methylated 4,9-diene analog exhibits substantially lower anabolic potency; may shift myotrophic endpoint response.
Methyltrienolone 4,9,11-triene with extreme anabolic potency and hepatotoxicity; selectivity profile does not match the diene framework.
Nandrolone / Trenbolone Lack ERα binding and 5-HT2C interaction reported for methyldienolone; polypharmacology cannot be replicated by simple androgen replacement.

Methyldienolone Quantitative Differentiation Evidence


Anabolic Potency: Methyltestosterone Comparison

Methyldienolone demonstrates an 80-fold higher anabolic potency compared to methyltestosterone in the standardized rat levator ani myotrophic assay [1]. This potency far exceeds that of the non-17α-alkylated analog dienolone, which exhibits only slightly greater anabolic activity than methyltestosterone [1]. In the same study, methyldienolone's androgenic activity (ventral prostate assay) was 6 times that of methyltestosterone, establishing a net anabolic-androgenic dissociation that distinguishes it from methyltrienolone, which lacked preferential myotrophic selectivity [1].

Anabolic Potency vs. Methyltestosterone
Head-to-head
80× methyltestosterone in levator ani assay
Supports myotrophic activity endpoint selection in rodent models
Rat oral/subcutaneous study; compared to dienolone and methyltrienolone
Anabolic-Androgenic Steroid Pharmacology In Vivo Efficacy Myotrophic Activity

Anabolic-to-Androgenic Selectivity

Methyldienolone exhibits an anabolic-to-androgenic ratio of approximately 8:1, placing it intermediate between oral Turinabol (ratio ~3:1) and oxandrolone (Anavar) [1]. This 8:1 ratio represents a significant improvement over testosterone (1:1 baseline) and methyl-1-testosterone, which is approximately 200% more androgenic than methyldienolone while being only 110% as anabolic [1]. The favorable dissociation is attributed to the 4,9-diene structure and 17α-methyl substitution, which together confer oral bioavailability and reduced androgen receptor activation in secondary tissues relative to muscle [1].

Anabolic-to-Androgenic Selectivity
Cross-study comparable
~8:1 ratio (anabolic:androgenic)
Reported selectivity context for tissue-specific anabolic research
Relative to testosterone (1:1) and methyl-1-testosterone
Anabolic-Androgenic Dissociation Selectivity Profile In Vivo Pharmacology

ERα Binding Specificity

Methyldienolone binds to the estrogen receptor α (ERα), a property not commonly reported for most anabolic-androgenic steroids in the 19-nortestosterone class . This ERα interaction, combined with its androgen receptor activity and 5-HT2C serotonin receptor binding, creates a unique polypharmacological profile that cannot be replicated by substituting dienolone, nandrolone, or methyltrienolone . The 5-HT2C interaction has been specifically linked to gastrointestinal side effects (diarrhea, constipation, nausea), providing a mechanistic basis for adverse event differentiation .

ERα Binding
Class-level inference
Binds ERα and 5-HT2C serotonin receptor; dual AR/ERα profile
Unique polypharmacology context not present in most 19-nor AAS
Data to verify for exact affinity values
Receptor Cross-Reactivity ERα Binding Polypharmacology

Urinary Detection Sensitivity

Using a SCIEX QTRAP 5500 System equipped with SelexION+ Differential Mobility Separation technology, a limit of detection (LOD) of 0.05 ng/mL and limit of quantitation (LOQ) of 0.5 ng/mL were achieved for methyldienolone in human urine [1]. This method resolves isobaric interferences that cannot be separated by tandem mass spectrometry alone, enabling accurate quantification with minimal sample preparation (dilute-and-shoot methodology) [1]. The WADA minimum required performance limit (MRPL) for methyldienolone is 5 ng/mL, indicating this method provides a 100-fold safety margin below the regulatory threshold [1].

Urinary LOD/LOQ (LC-DMS-MS/MS)
Head-to-head
LOD 0.05 ng/mL, LOQ 0.5 ng/mL (MRPL 5 ng/mL)
Supports high-sensitivity anti-doping method validation
SCIEX QTRAP 5500 with SelexION+ DMS; human urine
Bioanalytical Method Development Doping Control LC-MS/MS

In Silico ADMET Profiling

A computational ADMET study evaluated methyldienolone alongside methasterone, methyl-1-testosterone, 4-hydroxytestosterone, methyltrienolone, and 19-nor-5-androstenedione [1]. All six compounds, including methyldienolone, were predicted to have good human intestinal absorption, no blood-brain barrier penetration, and inhibition of cytochrome P450 enzymes involved in xenobiotic metabolism [1]. Methyldienolone was predicted to have a low potential for hepatotoxicity and respiratory toxicity, but potential for skin sensitization, reproductive toxicity, and endocrine disruption was noted [1].

In Silico ADMET
Cross-study comparable
Predicted low hepatotoxicity potential; CYP inhibition predicted
Computational screening context only; requires in vitro confirmation
admetSAR2.0, ADMETLab2.0; comparison with methyl-1-testosterone
ADMET Prediction In Silico Toxicology Drug Metabolism

Diene vs. Triene Potency SAR

Methyldienolone is a diene with double bonds at carbons 4 and 9, whereas methyltrienolone (methyltrenbolone) is a triene with an additional double bond at carbon 11 [1]. This single structural difference results in profoundly different pharmacological outcomes: methyltrienolone is estimated to be 12,000–30,000 times more anabolic than methyltestosterone but carries extreme hepatotoxicity that precluded clinical development [1]. Methyldienolone, by lacking the C11 double bond, retains high anabolic potency (80× methyltestosterone) with a more manageable selectivity profile [1]. Trenbolone, a non-methylated triene, lacks oral bioavailability due to the absence of 17α-alkylation [1].

Diene vs. Triene SAR
Class-level inference
4,9-diene (80×) vs. 4,9,11-triene (12,000–30,000× anabolic)
Structure-activity relationship context for potency and toxicity differentiation
Hepatotoxicity risk qualitatively higher for methyltrienolone
Structure-Activity Relationship Steroid Chemistry Molecular Design

Methyldienolone Validated Applications


Anti-Doping & Forensic Toxicology Reference

Given its WADA prohibition and the availability of a validated LC-DMS-MS/MS method achieving 0.05 ng/mL LOD in urine, methyldienolone is an essential certified reference material (CRM) for anti-doping laboratories and forensic toxicology facilities. Procurement of high-purity analytical standards (≥95%) is required to develop and validate confirmatory assays that meet WADA's 5 ng/mL MRPL [1]. The compound's extensive Phase I and Phase II metabolism (including 17-epimerization, hydroxylation, C3-keto reduction, and glucuronide conjugation) necessitates the availability of authentic reference standards for metabolite identification by LC-HRMS [2].

AR Pharmacology & Polypharmacology Studies

Methyldienolone's dual binding to AR and ERα, combined with its 5-HT2C serotonin receptor interaction, makes it a valuable tool compound for investigating ligand-directed signaling bias and receptor crosstalk. Researchers studying tissue-specific anabolic-androgenic dissociation can leverage the documented 8:1 anabolic-to-androgenic ratio and the 80-fold myotrophic potency relative to methyltestosterone [1]. Comparative studies with dienolone (non-methylated) and methyltrienolone (C11 double bond) can elucidate the SAR governing potency and selectivity within the 19-nor steroid class [3].

In Vitro Metabolism & Drug Interaction Studies

Computational ADMET predictions indicate methyldienolone inhibits cytochrome P450 enzymes involved in xenobiotic metabolism and has good human intestinal absorption [1]. In vitro human liver microsome (HLM) incubation studies have characterized six groups of Phase I metabolites and five Phase II conjugates, establishing a baseline for comparative metabolism studies of 17α-alkylated 19-nor steroids [2]. The compound's predicted low hepatotoxicity potential (in silico) contrasts with clinical case reports of hepatotoxicity for related compounds like methyl-1-testosterone, making it a relevant comparator for in vitro hepatotoxicity screening panels [1].

SAR Library for Anabolic Steroid Design

As a defined 4,9-diene with 17α-methylation, methyldienolone serves as a key reference point in SAR libraries exploring modifications to the 19-nor steroid scaffold. The quantitative anabolic (80× methyltestosterone) and androgenic (6× methyltestosterone) data provide a benchmark for evaluating novel analogs, including 2-oxa derivatives [3]. Procurement of methyldienolone alongside dienolone, methyltrienolone, and trenbolone enables systematic investigation of the contributions of C9 unsaturation, C11 unsaturation, and C17 alkylation to receptor binding, metabolic stability, and tissue selectivity [1].

Application
Selection Property
Validation Focus
Anti-doping & forensic toxicology reference
High-purity certified reference material for LC-MS/MS
Method validation and metabolite identification (Phase I/II)
AR polypharmacology studies
AR/ERα dual-binding and 5-HT2C interaction profile
Ligand-directed signaling bias and receptor crosstalk assays
In vitro metabolism & CYP inhibition research
Predicted CYP inhibition and metabolic stability
Human liver microsome incubation and metabolite profiling
19-nor steroid SAR library reference
4,9-diene scaffold with 17α-methylation
Comparative anabolic/androgenic ratio and receptor selectivity
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